molecular formula C21H23N5O3S B10989228 N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B10989228
M. Wt: 425.5 g/mol
InChI Key: HMWMJMSMFWFQCH-UHFFFAOYSA-N
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Description

N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound with a unique structure that includes a thiadiazole ring and a pyridazinone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, possibly using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .

Scientific Research Applications

N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • **N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide shares similarities with other thiadiazole and pyridazinone derivatives.
  • 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide: Another compound with a similar structural motif.

Uniqueness

The uniqueness of this compound lies in its combined thiadiazole and pyridazinone structure, which imparts specific chemical and biological properties not found in other similar compounds .

Properties

Molecular Formula

C21H23N5O3S

Molecular Weight

425.5 g/mol

IUPAC Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C21H23N5O3S/c1-29-16-9-7-14(8-10-16)17-11-12-19(28)26(25-17)13-18(27)22-21-24-23-20(30-21)15-5-3-2-4-6-15/h7-12,15H,2-6,13H2,1H3,(H,22,24,27)

InChI Key

HMWMJMSMFWFQCH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NN=C(S3)C4CCCCC4

Origin of Product

United States

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